

A Comparative Analysis of Liraglutide and Other GLP-1 Agonists for Efficacy

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Liraglutide against other prominent glucagon-like peptide-1 (GLP-1) receptor agonists, including Semaglutide, Dulaglutide, and Exenatide. The information presented is supported by data from key clinical trials to aid in research and development decisions.

Quantitative Efficacy Comparison

The following tables summarize the key efficacy outcomes from head-to-head clinical trials comparing Liraglutide with other GLP-1 agonists.

Glycemic Control: HbA1c Reduction



Clinical Trial	Liraglutid e (Dosage)	Comparat or (Dosage)	Mean Baseline HbA1c	Mean HbA1c Reductio n with Liraglutid e	Mean HbA1c Reductio n with Comparat or	Treatment Differenc e
LEAD-6	1.8 mg once daily	Exenatide (10 μg twice daily)	8.2%	-1.12%	-0.79%	-0.33% (p<0.0001) [1]
AWARD-6	1.8 mg once daily	Dulaglutide (1.5 mg once weekly)	~8.1%	-1.36%	-1.42%	+0.06% (non- inferiority met)[2]
STEP 8	3.0 mg once daily	Semaglutid e (2.4 mg once weekly)	Not Applicable (Weight Manageme nt Trial)	See Weight Loss Table	See Weight Loss Table	Not Applicable

Weight Management: Body Weight Reduction



Clinical Trial	Liraglutid e (Dosage)	Comparat or (Dosage)	Mean Baseline Weight	Mean Weight Reductio n with Liraglutid e	Mean Weight Reductio n with Comparat or	Treatment Differenc e
LEAD-6	1.8 mg once daily	Exenatide (10 µg twice daily)	Not Specified	-3.24 kg	-2.87 kg	Not Statistically Significant
AWARD-6	1.8 mg once daily	Dulaglutide (1.5 mg once weekly)	~91 kg	-2.90 kg	-3.61 kg	+0.71 kg
STEP 8	3.0 mg once daily	Semaglutid e (2.4 mg once weekly)	~104.5 kg	-6.4% (-7.1 kg)	-15.8% (-16.9 kg)	-9.4 percentage points (p<0.001)

Experimental Protocols

Detailed methodologies for the key clinical trials cited are provided below.

LEAD-6 Trial: Liraglutide vs. Exenatide

The Liraglutide Effect and Action in Diabetes 6 (LEAD-6) trial was a 26-week, randomized, open-label, parallel-group, multinational study.

- Objective: To compare the efficacy and safety of Liraglutide 1.8 mg once daily with Exenatide 10 μg twice daily in adults with type 2 diabetes inadequately controlled on metformin, sulfonylurea, or both.
- Population: 464 adults with type 2 diabetes.
- Intervention: Participants were randomized to receive either Liraglutide (1.8 mg once daily)
 or Exenatide (10 μg twice daily) as add-on therapy to their existing oral antidiabetic



medication.

- Primary Outcome: Change in glycosylated hemoglobin (HbA1c) from baseline to week 26.[1]
- Key Secondary Outcomes: Change in fasting plasma glucose, body weight, and the incidence of adverse events.

AWARD-6 Trial: Liraglutide vs. Dulaglutide

The AWARD-6 trial was a 26-week, randomized, open-label, phase 3, non-inferiority trial.

- Objective: To compare the efficacy and safety of once-weekly Dulaglutide 1.5 mg with oncedaily Liraglutide 1.8 mg in patients with type 2 diabetes treated with metformin.[2]
- Population: 599 patients with inadequately controlled type 2 diabetes on metformin (≥1500 mg/day).[2]
- Intervention: Patients were randomly assigned to receive either Dulaglutide 1.5 mg once weekly or Liraglutide 1.8 mg once daily.[2]
- Primary Outcome: To establish the non-inferiority of Dulaglutide to Liraglutide in the mean change in HbA1c from baseline at 26 weeks, with a non-inferiority margin of 0.4%.[2]
- Key Secondary Outcomes: Change in body weight, fasting plasma glucose, and safety and tolerability profiles.

STEP 8 Trial: Liraglutide vs. Semaglutide

The Semaglutide Treatment Effect in People with obesity (STEP) 8 trial was a 68-week, randomized, open-label, phase 3b trial.

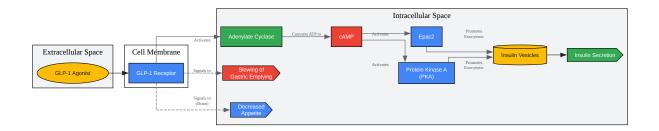
- Objective: To compare the efficacy and safety of once-weekly subcutaneous Semaglutide 2.4
 mg versus once-daily subcutaneous Liraglutide 3.0 mg for weight management in adults with
 overweight or obesity without diabetes.
- Population: 338 adults with a BMI of ≥30 or ≥27 with at least one weight-related comorbidity, without diabetes.



- Intervention: Participants were randomized in a 3:1:3:1 ratio to receive Semaglutide 2.4 mg, matching placebo, Liraglutide 3.0 mg, or matching placebo, in addition to diet and physical activity counseling. The active treatment groups were open-label, but were double-blinded against their respective placebo groups.
- Primary Outcome: Percentage change in body weight from baseline to week 68.
- Key Secondary Outcomes: Achievement of weight loss of 10% or more, 15% or more, and 20% or more.

Visualized Signaling Pathways and Experimental Workflows

GLP-1 Receptor Signaling Pathway

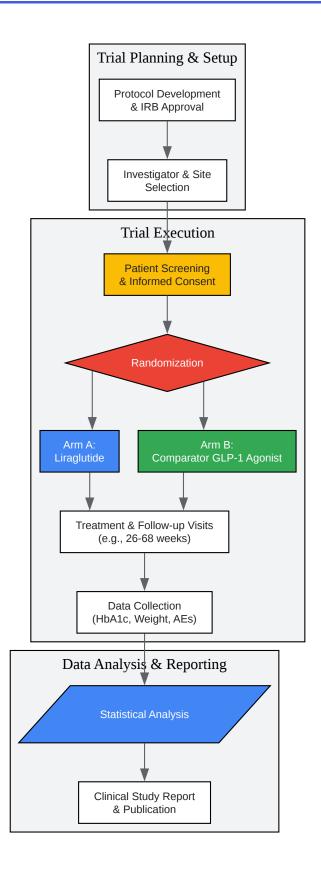


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Caption: GLP-1 Receptor Signaling Cascade.

Comparative GLP-1 Agonist Clinical Trial Workflow





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Caption: Comparative GLP-1 Agonist Trial Workflow.



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